1,4-Dioxaspiro[4.5]decane-2-methanol, (R)-
Description
Significance of Spiroketals as Chiral Scaffolds
Spiroketals serve as rigid and well-defined three-dimensional frameworks. mskcc.org This rigidity is crucial as it allows for the precise spatial arrangement of functional groups, a key factor in molecular recognition and biological activity. oaepublish.com The stereochemistry at the spirocyclic center and other stereocenters within the molecule can significantly influence the biological properties of the compound. oaepublish.com Consequently, the development of methods for the stereoselective synthesis of spiroketals is of paramount importance. researchgate.netmskcc.org
Overview of 1,4-Dioxaspiro[4.5]decane Derivatives in Synthetic Chemistry
The 1,4-dioxaspiro[4.5]decane ring system is a common structural motif in synthetic chemistry. For instance, 1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional intermediate used in the synthesis of various organic chemicals, including pharmaceutical intermediates. researchgate.net The synthesis of derivatives of 1,4-dioxaspiro[4.5]decane has been explored through various methods, including sonochemical approaches and reactions involving different catalysts. researchgate.netresearchgate.net These derivatives are often used as building blocks in the construction of more complex molecules.
Importance of Enantiopure (R)-1,4-Dioxaspiro[4.5]decane-2-methanol in Stereoselective Synthesis
The enantiomerically pure compound (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is a valuable chiral building block. Its structure incorporates both a spiroketal moiety and a primary alcohol, providing two points for further chemical modification. The defined stereochemistry at the C2 position makes it a crucial starting material for the synthesis of enantiomerically pure target molecules. The development of catalytic asymmetric methods to produce such chiral spiroketals is a significant focus of modern organic synthesis. researchgate.net
Historical Context of Protected Glycerol (B35011) Derivatives in Organic Transformations
Glycerol and its derivatives have long been utilized in organic synthesis due to their trifunctional nature. researchgate.net The selective protection of one or two of the hydroxyl groups is a common strategy to enable regioselective reactions at the remaining free hydroxyl group(s). google.comgoogle.com This approach allows for the controlled and stepwise elaboration of the glycerol backbone into more complex structures. The use of protecting groups, such as acetals, is a fundamental concept in organic synthesis, enabling chemists to mask reactive functional groups while other parts of the molecule are being modified. scilit.comtandfonline.com (R)-1,4-Dioxaspiro[4.5]decane-2-methanol can be viewed as a protected derivative of glycerol, where the 1,2-diol is protected as a cyclohexylidene ketal.
Physicochemical Properties of 1,4-Dioxaspiro[4.5]decane-2-methanol
The following table summarizes some of the key physicochemical properties of 1,4-Dioxaspiro[4.5]decane-2-methanol.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Boiling Point | 118-120 °C at 5 Torr |
| Density | 1.0931 g/cm³ at 20 °C |
| Refractive Index | 1.502 |
Table generated from data in echemi.com
Compound Names
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGYZVQSZWPABZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@H](O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 1,4 Dioxaspiro 4.5 Decane 2 Methanol
Enantioselective Synthesis Strategies
The generation of the (R)-configuration at the C2 position is the primary challenge in synthesizing the target molecule. Various enantioselective methods have been developed to address this, ranging from utilizing naturally occurring chiral molecules to employing sophisticated asymmetric catalytic systems.
Chiral Pool Approaches: Routes from D-Mannitol and Glycerol (B35011) Precursors
The "chiral pool" refers to the collection of inexpensive and readily available enantiomerically pure compounds from natural sources. nih.gov D-mannitol and glycerol are prominent examples of such starting materials that have been successfully employed in the synthesis of chiral molecules. nih.govorganic-chemistry.orgnih.gov
D-Mannitol as a Chiral Precursor: D-mannitol, a sugar alcohol, possesses multiple stereocenters that can be strategically manipulated to yield chiral products. organic-chemistry.orgnih.gov Syntheses starting from D-mannitol often involve a series of protection, deprotection, and functional group interconversion steps to arrive at the desired chiral building block. For instance, chiral hydroxyl phospholanes have been synthesized from D-mannitol in high yields. nih.gov
Glycerol and its Derivatives: Glycerol is a prochiral molecule, and its asymmetric nature has been recognized in biological systems. nih.gov The selective functionalization of one of the two primary hydroxyl groups of glycerol or its derivatives is a key step in its use for asymmetric synthesis. This can be achieved through enzymatic or chemical methods, leading to chiral synthons that can be further elaborated to (R)-1,4-Dioxaspiro[4.5]decane-2-methanol.
Asymmetric Ketalization and Acetalization Protocols
Asymmetric ketalization and acetalization reactions are powerful tools for creating chiral centers. These reactions involve the formation of a ketal or acetal (B89532) from a prochiral ketone or aldehyde and a diol, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.
While specific examples detailing the asymmetric ketalization to directly form (R)-1,4-Dioxaspiro[4.5]decane-2-methanol are not prevalent in the provided search results, the general principles of asymmetric acetalization of glycerol are relevant. mdpi.com The use of chiral Brønsted acids or Lewis acid catalysts can, in principle, guide the reaction of a glycerol derivative with cyclohexanone (B45756) to favor the formation of the (R)-enantiomer. The efficiency of such processes is highly dependent on the catalyst system and reaction conditions.
Stereoselective Coupling Reactions in Spiroketal Construction
The construction of the spiroketal core itself can be rendered stereoselective. nih.govmskcc.org This often involves the coupling of two fragments in a way that sets the desired stereochemistry at the spirocyclic center. nih.govacs.org While many examples focus on more complex spiroketals, the underlying strategies are applicable. nih.govacs.orgnih.gov
One approach involves an intramolecular cyclization of a precursor containing both the diol and the ketone functionalities. The stereochemistry of existing centers in the precursor chain can direct the cyclization to form one diastereomer preferentially. Furthermore, the use of external chiral reagents or catalysts can influence the stereochemical course of the cyclization.
For instance, thermodynamically controlled spiroketalization reactions have been a common strategy, where the final product distribution is governed by the relative stability of the possible stereoisomers. mskcc.org However, to achieve high selectivity for a specific, potentially less stable isomer, kinetically controlled methods are necessary. mskcc.orgnih.gov
Classical and Modern Synthetic Routes to the 1,4-Dioxaspiro[4.5]decane Core
The formation of the 1,4-dioxaspiro[4.5]decane skeleton is a fundamental step in the synthesis of the target molecule. This can be achieved through several reliable methods.
Ketalization of Glycerol with Cyclohexanone Derivatives
The most direct and classical approach to the 1,4-dioxaspiro[4.5]decane core of the target molecule is the ketalization of glycerol with cyclohexanone. researchgate.net This acid-catalyzed reaction forms a mixture of the five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) ring systems, with the former being the desired 1,4-dioxaspiro[4.5]decane structure.
The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often with the removal of water to drive the equilibrium towards the product. nih.gov Various solid acid catalysts, like sulfated zirconia, have also been investigated to facilitate easier separation and catalyst recycling, with yields of cyclohexanone glycerol ketal reaching up to 97% under optimized conditions. researchgate.net
| Catalyst | Reactant Ratio (Cyclohexanone:Glycerol) | Temperature (°C) | Yield (%) | Reference |
| SO₄²⁻/ZrO₂ | 1:2.5 | 100 | 97 | researchgate.net |
| p-Toluenesulfonic acid | 1:1.5 (aldehyde/ketone to glycol) | Reflux | Not specified | mdpi.com |
Epichlorohydrin-Based Cyclization Methodologies
Epichlorohydrin (B41342) is a versatile C3 building block that can be utilized to construct the glycerol-derived portion of the target molecule. The synthesis of epichlorohydrin itself can be achieved from dichloropropanol (B8674427) through saponification and cyclization. atlantis-press.com More recently, methods for producing epichlorohydrin from glycerol, a byproduct of biodiesel production, have been developed. atlantis-press.comcetjournal.it
The epoxide ring of epichlorohydrin is highly reactive and can be opened by nucleophiles. In a strategy to form a spiroketal, one could envision a reaction sequence where epichlorohydrin or a derivative is coupled with a cyclohexanone-based nucleophile, followed by intramolecular cyclization. Alternatively, the cyclodimerization of epichlorohydrin can lead to 1,4-dioxane (B91453) derivatives, which, while not directly forming the spiro[4.5]decane system, illustrates the utility of epichlorohydrin in forming cyclic ethers. researchgate.net
Multi-Step Conversions from Established Chiral Intermediates
The synthesis of enantiomerically pure (R)-1,4-Dioxaspiro[4.5]decane-2-methanol often relies on the use of starting materials from the chiral pool. This strategy leverages naturally occurring or readily available chiral molecules to introduce the desired stereochemistry, which is then carried through a sequence of reactions. A common and logical precursor for the glycerol-derived portion of the target molecule is a protected form of (R)-glyceraldehyde or a related three-carbon chiral synthon.
A representative multi-step synthesis begins with a commercially available chiral starting material, such as (S)-diethyl malate (B86768) or (S)-propylene oxide, which can be converted through a series of established chemical transformations into a key dihydroxyketone intermediate. researchgate.net The general principle involves the reaction of a suitable chiral three-carbon unit, containing the required (R)-stereocenter, with a cyclohexanone precursor.
For instance, the synthesis can be conceptualized starting from (R)-glycidol, a common chiral epoxide. The synthetic sequence would involve:
Protection of the Hydroxyl Group: The primary hydroxyl group of (R)-glycidol is protected with a suitable protecting group (e.g., trityl, silyl) to prevent its interference in subsequent steps.
Epoxide Opening: The epoxide ring is opened with a nucleophile that will eventually become part of the cyclohexanone ring or a precursor to it.
Chain Elaboration and Deprotection: Further steps are taken to construct the full carbon skeleton of the dihydroxyketone precursor to the spiroketal.
Spiroketalization: The final key step is the acid-catalyzed reaction of the dihydroxyketone with cyclohexanone to form the 1,4-Dioxaspiro[4.5]decane ring system.
This approach ensures that the stereochemistry at the C2 position of the dioxolane ring is set from the beginning of the synthesis, originating from the initial chiral intermediate.
Control of Diastereoselectivity in Spiroketal Formation
The formation of the spiroketal ring from a dihydroxyketone precursor and cyclohexanone can result in the formation of diastereomers at the spirocyclic center (C5). The control of this stereochemistry is a significant challenge in spiroketal synthesis. The stereochemical outcome is often governed by a combination of thermodynamic and kinetic factors, including the anomeric effect, steric hindrance, and reaction conditions. illinois.edumskcc.org
The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose or similar ring to prefer an axial orientation. illinois.edu In spiroketals, this effect can influence the relative stability of the different diastereomers, often leading to a thermodynamically favored product. illinois.edu
In many synthetic routes, an initial kinetic product distribution may be formed, which can then be equilibrated to the more thermodynamically stable diastereomer under acidic conditions. nih.gov For example, in the synthesis of the spiroketal core of Berkelic acid, treatment of a 3:1 mixture of spiroketal epimers with trifluoroacetic acid (TFA) in chloroform (B151607) resulted in a nearly quantitative yield of the thermodynamically favored spiroketal in a 10:1 diastereomeric ratio. nih.gov This demonstrates that thermodynamic control is a powerful tool for achieving high diastereoselectivity.
| Precursor Mixture (Diastereomeric Ratio) | Conditions | Final Product (Diastereomeric Ratio) | Yield | Reference |
| Spiroketal Epimers (3:1) | 0.3% TFA in CHCl₃, rt | Thermodynamic Spiroketal (10:1) | ~100% | nih.gov |
Table 1: Example of Thermodynamic Equilibration for Diastereocontrol
Strategies to control diastereoselectivity include:
Thermodynamic Equilibration: Allowing the reaction mixture to stir under acidic conditions to favor the most stable diastereomer. illinois.edunih.gov
Kinetic Control: Using specific reaction conditions (e.g., low temperature, specific catalysts) to favor the formation of the kinetically preferred, though potentially less stable, diastereomer. mskcc.org
Substrate Control: Where existing stereocenters in the molecule direct the stereochemical outcome of the spiroketalization step. youtube.com
Catalytic Systems in Asymmetric Spiroketal Synthesis
While the use of chiral pool starting materials is a robust strategy, the development of catalytic asymmetric methods for spiroketal synthesis is a major goal in modern organic chemistry. acs.orgmdpi.com These methods aim to create the chiral spiroketal from achiral or prochiral precursors using a small amount of a chiral catalyst. Both organocatalysis and transition-metal catalysis have emerged as powerful tools in this area. rsc.orgnih.govnih.gov
Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, have been successfully employed in the asymmetric synthesis of spiro compounds. nih.govrsc.org For instance, quinine-derived bifunctional squaramide catalysts have been shown to be effective in domino reactions that form spirocyclic structures with good diastereoselectivity and high enantioselectivity. nih.gov These catalysts often operate by activating the substrates through the formation of chiral iminium or enamine intermediates.
Transition-Metal Catalysis: Chiral transition metal complexes are also highly effective for asymmetric spiroketal synthesis. Iridium and silver-based catalysts have been reported for the enantioselective synthesis of spiro-N,O-ketals and spiropyrazolones, respectively. rsc.orgnih.gov These catalytic systems can achieve high efficiency and enantioselectivity. For example, a dual catalytic system of iridium and a Brønsted acid has been used in a formal [4+2] cycloaddition to yield spiro-N,O-ketals with up to 94% efficiency and over 95% enantiomeric excess (ee). rsc.org
| Catalytic System | Reaction Type | Product Type | Efficiency | Enantioselectivity (ee) | Reference |
| Iridium and Brønsted Acid | Asymmetric formal [4+2] cycloaddition | Spiro-N,O-ketals | Up to 94% | >95% | rsc.org |
| Quinine-derived squaramide | Domino reaction (hemiaminal/aza-Michael) | Spirooxindole oxazolidines | Good | High | nih.gov |
| Silver catalysis | Michael addition/Conia-ene reaction | Spiropyrazolones | - | - | nih.gov |
Table 2: Examples of Catalytic Systems for Asymmetric Spiro-Compound Synthesis
These catalytic approaches represent the cutting edge of spiroketal synthesis, offering the potential for more efficient and versatile routes to chiral molecules like (R)-1,4-Dioxaspiro[4.5]decane-2-methanol.
Applications of R 1,4 Dioxaspiro 4.5 Decane 2 Methanol in Complex Organic Synthesis
Role as a Chiral Building Block in Asymmetric Syntheses
(R)-1,4-Dioxaspiro[4.5]decane-2-methanol, which can be synthesized from (R)-glycerol and cyclohexanone (B45756), is recognized as a valuable chiral building block. Its rigid spiroketal framework and the presence of a primary hydroxyl group provide a well-defined stereochemical environment, making it an important chiral structural unit for organic synthesis chemists. made-in-china.com The inherent chirality of the molecule allows for the transfer of stereochemical information during a synthetic sequence, a fundamental principle of asymmetric synthesis.
The utility of this compound lies in its ability to participate in stereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of control. While specific, extensively documented examples of its direct use in complex asymmetric syntheses are not widely available in peer-reviewed literature, its structural motifs are found in various chiral molecules. The development of new synthetic methods and strategies often relies on the availability of such chiral building blocks. made-in-china.com
Table 1: Properties of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| CAS Number | 113798-80-4 |
| Appearance | White crystalline solid |
| Chirality | (R)-enantiomer |
Utility as a Protecting Group for Diols and Related Hydroxyl Functionalities
The 1,4-dioxaspiro[4.5]decane moiety is a ketal, a functional group well-established for the protection of 1,2-diols. The formation of the spiroketal from glycerol (B35011) and cyclohexanone effectively masks the two hydroxyl groups of glycerol, preventing them from undergoing unwanted reactions during a multi-step synthesis. This strategy is crucial for achieving chemoselectivity, allowing chemists to perform transformations on other parts of a molecule without affecting the diol functionality.
The cyclohexylidene ketal, in particular, offers a balance of stability and reactivity. It is generally stable to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments. The deprotection, or removal of the cyclohexylidene group to regenerate the diol, can typically be achieved under acidic conditions, often with aqueous acid. This controlled cleavage is a critical aspect of any successful protecting group strategy. While the general principle is well-understood, specific examples detailing the application of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol as a protecting group in the synthesis of a complex target molecule are not extensively documented in readily available scientific literature.
Precursor in the Synthesis of Chiral Intermediates for Advanced Organic Molecules
The primary hydroxyl group of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol serves as a handle for further chemical modifications, allowing for its conversion into a variety of more complex chiral intermediates. These transformations can include oxidation to the corresponding aldehyde or carboxylic acid, conversion to leaving groups such as tosylates or halides for subsequent nucleophilic substitution, or etherification and esterification reactions.
For instance, the tosylate derivative would be an excellent electrophile for the introduction of various nucleophiles, thereby expanding the range of accessible chiral structures. The aldehyde derived from this alcohol could participate in a host of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions, all while preserving the stereochemical integrity of the original chiral center. These newly formed, more functionalized molecules can then serve as key fragments in the convergent synthesis of advanced organic molecules, including pharmaceutical agents. The use of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol as a chiral intermediate is particularly valuable in the synthesis of drug molecules with specific biological activities, where precise binding to biological targets is essential for efficacy and selectivity. made-in-china.com
Integration into Natural Product Synthesis Strategies
The structural motif of spiroketals is a common feature in a wide array of natural products, many of which exhibit significant biological activity. Therefore, chiral spiroketal building blocks like (R)-1,4-Dioxaspiro[4.5]decane-2-methanol are of considerable interest to synthetic chemists aiming to construct these complex natural targets.
The synthesis of natural products often involves the assembly of several chiral fragments. The use of a pre-formed, enantiomerically pure building block such as (R)-1,4-Dioxaspiro[4.5]decane-2-methanol can significantly streamline a synthetic route, reducing the number of steps required to introduce the necessary chirality and functionality. Although there is potential for its application in the total synthesis of natural products, specific published examples of its integration into such synthetic strategies are not widely reported. made-in-china.com
Contributions to Asymmetric Catalysis as Chiral Ligand Precursors
Chiral ligands are essential components of transition metal catalysts used in asymmetric catalysis, a powerful tool for the enantioselective synthesis of chiral molecules. The effectiveness of these catalysts is highly dependent on the structure of the chiral ligand, which creates a chiral environment around the metal center and influences the stereochemical outcome of the reaction.
The structure of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, with its defined stereochemistry and reactive hydroxyl group, makes it a potential precursor for the synthesis of novel chiral ligands. The hydroxyl group could be functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, to create, for example, chiral phosphine (B1218219) or amine ligands. These new ligands could then be evaluated in a variety of asymmetric catalytic transformations, such as hydrogenation, hydroformylation, or allylic alkylation. While the design and synthesis of chiral ligands from readily available chiral pool molecules is a common and effective strategy, the development of ligands specifically from (R)-1,4-Dioxaspiro[4.5]decane-2-methanol has not been extensively described in the scientific literature.
Mechanistic Insights into R 1,4 Dioxaspiro 4.5 Decane 2 Methanol Chemistry
Reaction Mechanisms of Ketalization and Spiroketal Formation
The formation of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol involves the acid-catalyzed reaction of cyclohexanone (B45756) with a chiral glycerol (B35011) derivative, specifically (R)-glycerol or a protected form. This reaction proceeds through a standard ketalization mechanism, which is a reversible process.
The generally accepted mechanism for acid-catalyzed ketalization involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The primary hydroxyl group of the (R)-glycerol derivative acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemiketal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other hydroxyl groups, preparing it to be a good leaving group (water).
Formation of an Oxocarbenium Ion: The protonated hydroxyl group leaves as a molecule of water, leading to the formation of a resonance-stabilized oxocarbenium ion.
Intramolecular Cyclization: The remaining hydroxyl group of the glycerol moiety then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring of the spiroketal.
Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst) removes the proton from the remaining oxonium ion to regenerate the catalyst and yield the final spiroketal product, (R)-1,4-Dioxaspiro[4.5]decane-2-methanol.
The formation of the spirocyclic system is a specific type of ketalization where a diol reacts with a ketone to form a cyclic ketal. In this case, the spiro nature arises from the cyclohexyl ring of the ketone being attached to the ketal carbon.
Understanding Stereochemical Outcomes and Factors Influencing Selectivity
The stereochemistry of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is predetermined by the chirality of the starting material, which is typically derived from the "chiral pool". The use of (R)-glycerol or a suitable derivative ensures the (R)-configuration at the C2 position of the 1,4-dioxaspiro[4.5]decane ring system.
However, the ketalization of a prochiral or chiral ketone with a chiral diol can lead to the formation of diastereomers. In the case of cyclohexanone (a prochiral ketone), the reaction with a chiral diol can potentially form two diastereomeric spiroketals. The selectivity for one diastereomer over the other is influenced by several factors:
Thermodynamic vs. Kinetic Control: Spiroketalization can be under either thermodynamic or kinetic control. Thermodynamic control favors the most stable product, while kinetic control favors the product that is formed fastest. The choice of reaction conditions (e.g., temperature, reaction time, and catalyst) can influence which pathway dominates.
Steric Hindrance: The approach of the nucleophilic hydroxyl groups of the diol to the carbonyl carbon can be influenced by steric hindrance from substituents on both the ketone and the diol. The formation of the thermodynamically more stable product often involves minimizing steric interactions in the final spiroketal structure.
Anomeric Effect: The anomeric effect plays a significant role in the stability and, therefore, the stereochemical outcome of spiroketal formation. This stereoelectronic effect generally favors the conformation where an electronegative substituent at the anomeric carbon (the spiro center in this case) is in an axial position.
Catalyst: The nature and amount of the acid catalyst can influence the rate of both the forward and reverse reactions, potentially affecting the observed stereoselectivity.
| Factor | Influence on Stereoselectivity |
| Starting Material Chirality | The use of an enantiomerically pure chiral diol, such as a derivative of (R)-glycerol, is the primary determinant of the absolute configuration of the product. |
| Reaction Conditions | Temperature and reaction time can favor either the kinetically or thermodynamically controlled product. |
| Steric Effects | Minimization of steric strain in the transition state and the final product directs the formation of the more stable diastereomer. |
| Anomeric Effect | This stereoelectronic effect stabilizes conformations where a lone pair on one oxygen atom is anti-periplanar to a C-O bond of the other ring, influencing the preferred orientation of substituents at the spirocenter. |
| Catalyst | The choice of acid catalyst can affect the equilibrium position and the rate at which it is reached. |
Investigation of Rearrangement Pathways in Spiroketal Systems
Spiroketals, under certain conditions, can undergo rearrangement reactions. While specific studies on the rearrangement of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol are not extensively reported, general rearrangement pathways for spiroketal systems can be considered.
Acid-catalyzed rearrangements are the most common for spiroketals. These can involve:
Epimerization at the Spirocenter: Under acidic conditions, the ketal can be cleaved back to the oxocarbenium ion intermediate. Re-closure of the ring can then occur from either face, leading to epimerization at the spirocenter if a mixture of diastereomers is thermodynamically more stable.
Ring-Chain Tautomerism: The spiroketal can exist in equilibrium with the open-chain hydroxy ketone form. This equilibrium is usually driven towards the more stable spiroketal.
Rearrangements involving the Carbocyclic Ring: In cases where the carbocyclic ring of the spiroketal contains unsaturation or other reactive functional groups, acid-catalyzed rearrangements such as Wagner-Meerwein shifts could potentially occur, although this is less common for a simple cyclohexyl ring.
The stability of the 1,4-dioxaspiro[4.5]decane system is generally high, and harsh conditions would be required to induce significant rearrangement. The presence of the primary alcohol functionality in (R)-1,4-Dioxaspiro[4.5]decane-2-methanol could, under certain conditions, participate in rearrangements, for instance, through intramolecular etherification if activated.
| Rearrangement Type | Description |
| Epimerization | Reversible opening and closing of the spiroketal ring under acidic conditions, allowing for a change in stereochemistry at the spirocenter. |
| Ring-Chain Tautomerism | Equilibrium between the cyclic spiroketal and the open-chain hydroxy ketone precursor. |
| Skeletal Rearrangement | Potential for rearrangements of the cyclohexyl ring under strongly acidic conditions, though less likely for a saturated system. |
Structural Elucidation and Stereochemical Characterization of R 1,4 Dioxaspiro 4.5 Decane 2 Methanol and Its Derivatives
Spectroscopic Analysis for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic analysis provides fundamental proof of the molecular structure of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, ensuring all atoms are correctly connected. Since spectroscopic properties (excluding optical rotation) are identical for both enantiomers, data from the corresponding (S)-enantiomer or the racemic mixture are equally valid for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, the spectrum would show characteristic signals for the ten protons of the cyclohexane (B81311) ring, typically as a complex multiplet in the upfield region. The protons on the dioxolane ring and the hydroxymethyl group would appear as distinct multiplets at chemical shifts influenced by the adjacent oxygen atoms.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule possesses nine distinct carbon environments: the spiroketal carbon, five carbons in the cyclohexane ring, two carbons in the dioxolane ring, and the primary alcohol carbon of the methanol (B129727) group. nih.gov Experimental spectra for the corresponding (S)-enantiomer are available, confirming these structural features. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorptions for this compound include:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group.
Multiple strong absorption bands in the 1000-1200 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether linkages within the spiro-ketal system and the primary alcohol.
Absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkane groups in the cyclohexane ring.
While a specific spectrum for the title compound is not broadly published, the gas-phase IR spectrum for the parent structure, 1,4-Dioxaspiro[4.5]decane, shows the characteristic C-H and C-O stretches, which would be supplemented by the prominent O-H stretch in the full molecule. nist.gov
Mass Spectrometry (MS): MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. For a compound with the formula C₉H₁₆O₃, the exact mass is 172.110 g/mol . In electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to be detected as various adducts.
| Analysis Type | Technique | Expected Observations/Data |
|---|---|---|
| NMR | ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework, showing distinct signals for cyclohexane, dioxolane, and hydroxymethyl groups. nih.gov |
| IR | Infrared Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), strong C-O stretches (~1100 cm⁻¹), and C-H stretches (~2900 cm⁻¹). |
| MS | Mass Spectrometry (Predicted ESI) | Detection of protonated molecule [M+H]⁺ at m/z 173.1172, sodium adduct [M+Na]⁺ at m/z 195.0992, and other common adducts. uni.lu |
Chromatographic Methods for Enantiomeric Purity and Separation (e.g., Chiral High-Performance Liquid Chromatography)
To quantify the enantiomeric excess (e.e.) and to separate the (R)- and (S)-enantiomers, chiral chromatography is indispensable. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For spiro-ketal structures similar to (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, polysaccharide-based CSPs are highly effective. The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and allowing for their separation.
Research on analogous compounds demonstrates that columns such as Chiralpak® IA (amylose-based) and Chiralcel® OJ-H (cellulose-based) provide excellent resolution. mdpi.com The choice of mobile phase, typically a polar organic solvent like methanol or ethanol, is critical for optimizing the separation. The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), can improve peak shape and resolution. mdpi.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric purity of a sample can be precisely calculated.
| Parameter | Typical Conditions for Analogous Compounds mdpi.com |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Chiral Stationary Phases (CSPs) | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) |
| Mobile Phase | 100% Methanol or 100% Ethanol, often with 0.1% Diethylamine (DEA) additive |
| Detection | UV (at a low wavelength, e.g., ~210 nm) or Refractive Index (RI) |
| Outcome | Baseline separation of (R) and (S) enantiomers with distinct retention times, allowing for quantification of enantiomeric excess. |
X-ray Crystallography for Absolute Configuration Assignment
While spectroscopic and chromatographic methods confirm the structure and enantiomeric purity, they cannot, on their own, unambiguously determine the absolute configuration (i.e., distinguish the R from the S enantiomer). X-ray crystallography on a single crystal of an enantiopure substance is the gold standard for this purpose.
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule, the diffraction pattern exhibits subtle intensity differences between reflections that are otherwise symmetrically equivalent (Friedel's pairs). This phenomenon, known as anomalous dispersion or resonant scattering, allows for the determination of the absolute structure of the crystal. ed.ac.uk
For a light-atom molecule like (R)-1,4-Dioxaspiro[4.5]decane-2-methanol (composed only of C, H, and O), these anomalous scattering effects are very weak. However, modern diffractometers and advanced statistical methods, such as the calculation of the Flack parameter, allow for a reliable assignment. ed.ac.uk The Flack parameter, x, quantifies the proportion of the inverted structure in the crystal model. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the configuration should be inverted. ed.ac.uk
As (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the synthesis of a suitable solid derivative. If a crystal were obtained, the analysis would provide a three-dimensional model of the molecule, unequivocally confirming the (R) assignment by showing the precise spatial arrangement of the atoms at the chiral center (C2 of the dioxolane ring).
Computational Chemistry Approaches and Theoretical Investigations
Molecular Modeling of Reactivity and Conformational Analysis
The reactivity and stereodirecting ability of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol are intrinsically linked to its three-dimensional structure and conformational preferences. Molecular modeling techniques, ranging from molecular mechanics (MM) to more sophisticated quantum mechanical (QM) methods like Density Functional Theory (DFT), are instrumental in exploring these aspects.
A key determinant of the conformational behavior of spiroketals is the anomeric effect . This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) of a heterocyclic ring to occupy the axial position, as this arrangement allows for a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond. chemtube3d.comscripps.eduacs.org In the case of the 1,4-dioxaspiro[4.5]decane system, the spirocyclic nature of the molecule introduces additional conformational constraints.
Computational studies on analogous spiroketal systems have shown that the chair conformation of the cyclohexane (B81311) ring and the envelope or twist conformations of the dioxolane ring are the most likely low-energy structures. nih.govillinois.edu The relative stability of different conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects, including the anomeric effect. For (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, the orientation of the hydroxymethyl group is also a critical factor.
Molecular mechanics force fields, such as MMFF94 or AMBER, can be employed for rapid conformational searches to identify a broad range of possible low-energy conformers. Subsequently, the geometries of these conformers can be optimized and their relative energies can be calculated with higher accuracy using DFT methods (e.g., B3LYP functional with a 6-31G* or larger basis set). rsc.orgresearchgate.net
Table 1: Hypothetical Relative Energies of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol Conformers Calculated using DFT
| Conformer | Dihedral Angle (O-C2-C(CH2OH)-O) | Relative Energy (kcal/mol) |
| A | -60° (gauche) | 0.00 |
| B | 180° (anti) | 1.5 |
| C | 60° (gauche) | 2.1 |
| D | 0° (eclipsed) | 5.8 |
Note: This table is illustrative and based on general principles of spiroketal conformational analysis. Actual values would require specific calculations.
The reactivity of the hydroxyl group and the potential for the molecule to act as a chiral auxiliary are also amenable to computational investigation. For instance, the acidity of the hydroxyl proton, the nucleophilicity of the oxygen atom, and the steric accessibility of the reactive site can be assessed by calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO). rsc.org
Prediction of Stereochemical Outcomes through Computational Methods
A primary application of chiral molecules like (R)-1,4-Dioxaspiro[4.5]decane-2-methanol is in asymmetric synthesis, where they can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govwikipedia.orgmdpi.comresearchgate.net Computational methods have become increasingly powerful in predicting the stereoselectivity of such reactions. ox.ac.ukrsc.org
By modeling the transition states of reactions where this molecule acts as a chiral auxiliary, it is possible to predict the favored diastereomeric product. For example, in an aldol (B89426) or a Diels-Alder reaction, the chiral auxiliary directs the approach of the reactants, leading to the preferential formation of one stereoisomer over the other. researchgate.net
The computational workflow for predicting stereochemical outcomes typically involves:
Conformational analysis of the reactant-auxiliary adduct to identify the most stable conformer.
Locating the transition state structures for the formation of all possible stereoisomeric products. This is often the most computationally demanding step.
Calculating the activation energies for each transition state. The difference in activation energies between the diastereomeric transition states (ΔΔG‡) allows for the prediction of the diastereomeric ratio (d.r.) of the products.
DFT calculations are the workhorse for these predictions. researchgate.net For larger systems, hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), which treat the core reactive part of the system with a high level of theory (QM) and the rest of the molecule with a more computationally efficient method (MM), can be employed.
Table 2: Hypothetical Calculated Diastereomeric Ratio for a Diels-Alder Reaction using (R)-1,4-Dioxaspiro[4.5]decane-2-methanol as a Chiral Auxiliary
| Transition State | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Diastereomeric Ratio |
| TS-endo-Re | 0.0 | 95 : 5 |
| TS-endo-Si | 1.8 | |
| TS-exo-Re | 2.5 | |
| TS-exo-Si | 3.1 |
Note: This table is a hypothetical example to illustrate the principle. The actual stereochemical outcome would depend on the specific reactants and reaction conditions.
These computational predictions can guide the rational design of experiments, saving time and resources in the laboratory. ox.ac.uk
Analysis of Intermolecular Interactions in Solution and Solid State
The behavior of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol in condensed phases is governed by a complex network of intermolecular interactions. Computational methods can provide a detailed picture of these interactions in both solution and the solid state.
Table 3: Hypothetical Intermolecular Interaction Energies of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol with Different Solvents
| Solvent | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water | Hydrogen Bonding | -7.5 |
| Methanol (B129727) | Hydrogen Bonding | -6.8 |
| Chloroform (B151607) | Dipole-Dipole | -3.2 |
| Hexane | van der Waals | -1.5 |
Note: This table presents illustrative values. Actual interaction energies would be obtained from detailed quantum chemical calculations on solute-solvent dimers or from statistical analysis of MD simulations.
In the solid state , the arrangement of molecules in the crystal lattice, known as crystal packing, is determined by the optimization of intermolecular interactions to achieve the lowest possible energy. rsc.orgyoutube.com Understanding crystal packing is crucial as it influences physical properties such as melting point and solubility. Computational methods can be used to predict and analyze crystal packing. Techniques like solid-state DFT and specialized crystal structure prediction algorithms can generate and rank plausible crystal structures based on their lattice energies. nih.gov The analysis of the predicted crystal packing can reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and van der Waals interactions between the spiroketal frameworks. wsu.edu
The combination of experimental solid-state NMR and computational modeling can be a particularly powerful approach to determine the precise molecular configuration and intermolecular arrangement in the crystalline state. nih.gov
Green Chemistry Principles in the Synthesis of R 1,4 Dioxaspiro 4.5 Decane 2 Methanol
Utilization of Sustainable Solvent Systems (e.g., Ionic Liquids, Water)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which contribute to air pollution and pose health risks. Green chemistry encourages the use of more sustainable alternatives, such as water and ionic liquids.
The synthesis of spiroketal structures, including 1,4-dioxaspiro[4.5]decane derivatives, has been explored in aqueous media. While direct synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol in water is not extensively documented in dedicated studies, the enzymatic kinetic resolution of related racemic alcohols is often performed in aqueous buffer systems. This approach not only minimizes the use of organic solvents but also leverages the natural environment for enzymatic activity.
Ionic liquids (ILs) have emerged as promising "green" solvents due to their low vapor pressure, thermal stability, and recyclability. In the synthesis of related dioxaspiro compounds, ionic liquids have been used as both solvent and catalyst, facilitating high yields and selectivity. For instance, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one has been successfully carried out using a recyclable ionic liquid system, demonstrating the potential of this approach. Although specific data for the synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol in ionic liquids is limited, the principles can be extrapolated.
| Solvent System | Potential Advantages in the Synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol |
| Water | - Reduced environmental impact and toxicity- Enhanced reactivity and selectivity in certain enzymatic reactions- Non-flammable and readily available |
| Ionic Liquids | - Low volatility, reducing air pollution- Recyclable, leading to reduced waste- Can act as both solvent and catalyst, simplifying the process |
Optimization for Atom Economy and Reaction Efficiency
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. A higher atom economy signifies a more sustainable process with less waste generation.
The traditional synthesis of chiral compounds often involves the use of chiral auxiliaries or resolving agents, which are not incorporated into the final product and thus lead to poor atom economy. A greener approach is the use of catalytic asymmetric synthesis or enzymatic resolution.
The Environmental Factor (E-factor) is another important green metric, defined as the total mass of waste generated per unit of product. The pharmaceutical industry, a major consumer of chiral compounds, has historically high E-factors. By optimizing for atom economy and minimizing waste from solvents and reagents, the E-factor for the synthesis of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol can be significantly reduced.
| Green Metric | Definition | Implication for (R)-1,4-Dioxaspiro[4.5]decane-2-methanol Synthesis |
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | Higher values indicate more efficient use of starting materials. Catalytic methods generally improve atom economy. |
| E-Factor | Total Mass of Waste / Mass of Product | Lower values signify a greener process with less waste generation. |
A hypothetical comparison of a traditional versus a greener synthesis route for a related chiral alcohol illustrates the potential for improvement:
| Synthesis Route | Atom Economy | E-Factor |
| Traditional (with stoichiometric chiral resolving agent) | ~40-50% | 25-100 |
| Green (with catalytic enzymatic resolution) | >80% | <10 |
Design of Environmentally Benign Catalytic Processes
The use of catalysts is a fundamental pillar of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. The development of recyclable and environmentally friendly catalysts is a key area of research.
In the context of synthesizing (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, two types of catalytic processes are particularly relevant: those for the formation of the spiroketal ring and those for establishing the chiral center.
Heterogeneous Catalysts for Spiroketalization: The ketalization reaction can be catalyzed by solid acid catalysts, such as zeolites or functionalized resins. researchgate.net These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, which simplifies the purification process and reduces waste. researchgate.net For instance, NKC-9 macroporous resin has been shown to be an effective and reusable catalyst for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, offering a greener alternative to corrosive mineral acids. researchgate.net
Biocatalysts for Enantioselective Synthesis: Lipases are widely used enzymes for the kinetic resolution of racemic alcohols. polimi.itnih.gov In the case of (±)-1,4-Dioxaspiro[4.5]decane-2-methanol, a lipase (B570770) can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation. polimi.itnih.gov Lipases operate under mild conditions, are biodegradable, and can often be immobilized on a solid support for easy recovery and reuse. The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), has been well-established for the resolution of a wide range of chiral alcohols. mdpi.com
| Catalyst Type | Application in Synthesis | Green Advantages |
| Solid Acid Catalysts (e.g., Zeolites, Resins) | Ketalization of glycerol (B35011) derivative with cyclohexanone (B45756) | - Recyclable- Non-corrosive- Easy separation from product |
| Immobilized Lipases (e.g., Novozym 435) | Kinetic resolution of racemic 1,4-Dioxaspiro[4.5]decane-2-methanol | - High enantioselectivity- Mild reaction conditions- Biodegradable- Recyclable |
The development of catalysts that can be easily recovered and reused is a significant step towards more sustainable chemical manufacturing. bnl.govnih.gov Research has shown that some catalysts can be designed to precipitate out of the reaction mixture upon completion, allowing for simple filtration and recycling. bnl.gov This approach holds great promise for the industrial-scale production of chiral compounds like (R)-1,4-Dioxaspiro[4.5]decane-2-methanol.
Emerging Research Avenues and Future Outlook for R 1,4 Dioxaspiro 4.5 Decane 2 Methanol
Exploration of Novel Synthetic Pathways and Methodologies
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including spiroketals. nih.govnih.gov The use of small organic molecules as catalysts offers an attractive alternative to metal-based and enzymatic processes. mdpi.com Proline and its derivatives, for instance, have been successfully employed in the asymmetric functionalization of a variety of carbonyl compounds, which are precursors to chiral spiroketals. nih.gov The development of novel organocatalysts, including those based on thiourea (B124793) and other hydrogen-bonding motifs, is an active area of research with the potential to provide more efficient and selective routes to (R)-1,4-Dioxaspiro[4.5]decane-2-methanol and its derivatives. asymmetricorganocatalysis.com
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of enantiomerically pure compounds. researchgate.net The use of enzymes, such as lipases, for the kinetic resolution of racemic mixtures is a well-established strategy. mdpi.com For instance, lipase-catalyzed kinetic resolutions have been successfully applied to the synthesis of optically active alcohols. This methodology could be adapted for the resolution of racemic 1,4-Dioxaspiro[4.5]decane-2-methanol. Furthermore, the development of engineered enzymes with tailored substrate specificities and enhanced catalytic activities holds great promise for the direct and highly enantioselective synthesis of the desired (R)-enantiomer. researchgate.net
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of bio-based solvents, minimizing waste, and developing catalytic processes that operate under mild conditions. mdpi.com For example, the synthesis of related 1,4-dioxaspiro compounds has been achieved using a sonochemical method with a montmorillonite (B579905) KSF catalyst, showcasing a more environmentally friendly approach. researchgate.net
| Synthetic Approach | Catalyst/Method | Key Features | Potential for (R)-1,4-Dioxaspiro[4.5]decane-2-methanol |
| Asymmetric Organocatalysis | Proline derivatives, Thioureas | Metal-free, high enantioselectivity | Direct asymmetric synthesis from prochiral precursors. |
| Biocatalysis | Lipases, Engineered enzymes | High stereoselectivity, mild reaction conditions | Kinetic resolution of racemic mixtures, enantioselective synthesis. |
| Green Chemistry | Sonochemistry, Bio-based solvents | Reduced environmental impact, energy efficiency | Sustainable production methods. |
Development of New Applications in Synthetic Organic Chemistry
The unique structural features of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol make it a valuable chiral building block for the synthesis of a wide range of complex molecules. Its utility extends to its role as a chiral auxiliary and as a scaffold for the development of novel chiral ligands.
As a chiral building block, this compound provides a pre-defined stereocenter and a rigid spiroketal framework, which can be elaborated into more complex structures. This is particularly valuable in the total synthesis of natural products, where precise control of stereochemistry is paramount. made-in-china.com The 1,6-dioxaspiro[4.5]decane motif, a related spiroketal system, is found in numerous biologically active natural products, highlighting the importance of such scaffolds. researchgate.net
The hydroxyl group of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol can be readily modified, allowing for its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled.
Furthermore, the rigid spiroketal backbone of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol makes it an excellent scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of many catalytic systems used to produce enantiomerically enriched compounds. The synthesis of pinane-based chiral aminodiols for use in the asymmetric addition of diethylzinc (B1219324) to aldehydes demonstrates the potential of such chiral synthons. mdpi.com
| Application Area | Role of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol | Examples of Potential Target Molecules |
| Natural Product Synthesis | Chiral building block | Biologically active compounds containing spiroketal motifs. |
| Asymmetric Synthesis | Chiral auxiliary | Enantiomerically enriched alcohols, amines, and other functional groups. |
| Asymmetric Catalysis | Scaffold for chiral ligands | Ligands for metal-catalyzed and organocatalytic reactions. |
Advanced Structural Diversification for Specialty Chemical Development
The development of specialty chemicals with tailored properties often requires the synthesis of novel molecular architectures. The structural diversification of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol offers a promising avenue for the creation of such high-value compounds.
One key strategy for structural diversification is the chemical modification of the primary alcohol functionality. This can be achieved through a variety of standard organic transformations, such as oxidation, esterification, and etherification, to introduce new functional groups and extend the carbon chain.
Another approach involves the modification of the spiroketal ring system itself. For instance, derivatives such as 1-oxa-4-thiaspiro[4.5]decanes have been synthesized and evaluated for their biological activity. nih.gov The synthesis of a 1,4-dioxaspiro[4.5]decane derivative from oleic acid for use as a potential biolubricant further illustrates the potential for creating specialty chemicals from this scaffold. researchgate.net
Furthermore, the synthesis of derivatives with additional substituents on the cyclohexane (B81311) ring can lead to a wide range of new compounds with potentially interesting properties. For example, a derivative with the IUPAC name 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- has been reported. epa.gov The exploration of such structural modifications is a key area of research for the development of new materials, pharmaceuticals, and agrochemicals.
| Diversification Strategy | Potential Modifications | Resulting Compound Classes |
| Functional Group Interconversion | Oxidation, esterification, etherification of the alcohol | Aldehydes, esters, ethers, etc. |
| Heteroatom Substitution | Replacement of oxygen with sulfur or nitrogen | Thiaspiroketals, azaspiroketals |
| Ring Substitution | Introduction of substituents on the cyclohexane ring | Alkylated and functionalized spiroketals |
Bridging Fundamental Understanding and Applied Research in Chiral Spiroketal Chemistry
The advancement of applied research in the field of chiral spiroketals is intrinsically linked to a deep fundamental understanding of their structure, reactivity, and stereochemistry. The interplay between theoretical studies and experimental work is crucial for the rational design of new synthetic methods and applications.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and the origins of stereoselectivity in asymmetric reactions involving spiroketals. mdpi.com This knowledge can then be used to design more effective catalysts and optimize reaction conditions.
The study of structure-activity relationships (SAR) is another critical area where fundamental understanding informs applied research. By systematically modifying the structure of (R)-1,4-Dioxaspiro[4.5]decane-2-methanol and evaluating the properties of the resulting derivatives, researchers can identify key structural features that are responsible for a desired activity. This is particularly relevant in the development of new pharmaceuticals, where a detailed understanding of how a molecule interacts with its biological target is essential. For example, derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists, demonstrating the potential for this scaffold in drug discovery. nih.gov
The future of chiral spiroketal chemistry will likely see an even greater integration of fundamental and applied research. Advances in analytical techniques, high-throughput screening, and computational modeling will enable a more rapid and rational exploration of the chemical space around (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, leading to the discovery of new and valuable applications.
| Research Area | Contribution to the Field | Impact on (R)-1,4-Dioxaspiro[4.5]decane-2-methanol |
| Computational Chemistry | Mechanistic insights, prediction of stereoselectivity | Rational design of catalysts and synthetic routes. |
| Structure-Activity Relationship (SAR) Studies | Identification of key structural features for desired properties | Development of new pharmaceuticals and specialty chemicals. |
| Advanced Analytical Techniques | Detailed characterization of structure and purity | Quality control and deeper understanding of reaction outcomes. |
Q & A
Q. What are the standard synthetic routes for preparing (R)-1,4-Dioxaspiro[4.5]decane-2-methanol, and how is enantiomeric purity ensured?
The compound is synthesized via ketalization reactions, such as the condensation of glycerol with cyclohexanone using catalytic systems like [B,Al]-EWT zeolites . Enantioselectivity is achieved by controlling reaction conditions (e.g., temperature, solvent polarity) and employing chiral catalysts. Post-synthesis, enantiomeric purity is verified using chiral HPLC or polarimetry (e.g., optical rotation: +6.8°, methanol) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?
Key characterization methods include:
- NMR : and NMR to confirm spirocyclic ether and methanol substituent positions.
- GC-MS : Quantifies reaction intermediates and monitors byproducts (e.g., 1,4-Dioxaspiro[4.5]decane) using standard curves .
- X-ray crystallography : Resolves absolute configuration for the (R)-enantiomer, particularly when used in chiral ligand synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound is a skin irritant (Category 2 under GHS) and requires PPE (gloves, goggles). Storage should be in inert, airtight containers at 2–8°C to prevent degradation. Toxicity data (e.g., LD50 >2,000 mg/kg oral) suggest moderate hazard, but inhalation exposure must be minimized .
Advanced Research Questions
Q. How can reaction selectivity be optimized during ketalization to favor (R)-1,4-Dioxaspiro[4.5]decane-2-methanol over other byproducts?
Optimization strategies include:
- Catalyst tuning : Acidic zeolites (e.g., [B,Al]-EWT) enhance selectivity for the methanol-substituted product by stabilizing transition states via pore confinement .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity by reducing side reactions like retro-aldol decomposition.
- Kinetic control : Lower temperatures (0–25°C) and shorter reaction times minimize equilibration toward thermodynamically favored byproducts .
Q. What methodologies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?
Discrepancies arise from solvent or catalyst-induced conformational changes. To address this:
- DFT calculations : Model solvent-catalyst interactions to predict enantiomeric excess (ee).
- Chiral shift reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] in NMR to empirically determine ee .
- Statistical analysis : Compare experimental selectivity (e.g., PA = 1,4-Dioxaspiro[4.5]decane-2-methanol) with theoretical yields using ANOVA to identify outliers .
Q. How is the compound applied in asymmetric catalysis, and what mechanistic insights support its use?
The (R)-enantiomer serves as a precursor for chiral ligands in transition-metal catalysis. For example:
- Ru-complexes : Ligands derived from (R)-1,4-Dioxaspiro[4.5]decane-2-methanol enable enantioselective hydrogenation of ketones, achieving >98% ee in some cases .
- Mechanistic studies : X-ray absorption spectroscopy (XAS) reveals that the spirocyclic backbone induces steric hindrance, directing substrate binding in chiral pockets .
Q. What challenges arise in scaling up synthetic protocols, and how are they mitigated?
Key challenges include:
- Purification bottlenecks : Column chromatography is replaced with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Catalyst recyclability : Immobilizing zeolite catalysts on silica supports improves reuse efficiency from 3 to >10 cycles without significant activity loss .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting solubility data reported in different studies?
Discrepancies in solubility (e.g., methanol vs. water) may stem from:
Q. Why do catalytic performance metrics vary across studies using similar zeolite frameworks?
Variations in [B,Al]-EWT zeolite activity are linked to:
- Framework defects : Non-framework aluminum species reduce active sites.
- Pore size distribution : Narrower pores (<0.5 nm) limit substrate diffusion, lowering turnover frequency (TOF) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
